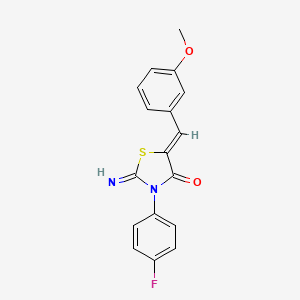![molecular formula C15H13N3O4S B6130136 7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6130136.png)
7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is not fully understood. However, it has been shown to target specific enzymes and pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in cancer cell growth. This compound has also been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one in lab experiments is its high potency and specificity for certain enzymes and pathways. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one include investigating its potential use in combination with other anticancer agents, as well as studying its effects on other diseases and conditions. Further research is also needed to fully understand its mechanism of action and potential side effects.
In conclusion, 7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound that has shown potential in scientific research applications. Its synthesis methods have been optimized to produce high yields with minimal impurities. This compound has been studied for its potential as an anticancer agent and for its ability to inhibit the activity of certain enzymes. Future research is needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
The synthesis of 7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been achieved through various methods, including the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis. These methods have been optimized to produce high yields of the compound with minimal impurities.
Applications De Recherche Scientifique
7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been studied for its potential as an anticancer agent, as well as for its ability to inhibit the activity of certain enzymes. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
7-(1-benzofuran-2-ylsulfonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-15-11-5-6-18(8-12(11)16-9-17-15)23(20,21)14-7-10-3-1-2-4-13(10)22-14/h1-4,7,9H,5-6,8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOCWHDDOEIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC=N2)S(=O)(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[1-(2,5-difluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B6130053.png)
![N-(3-methoxyphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6130061.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6130073.png)
![2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6130086.png)
![N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B6130087.png)
![4-[(dimethylamino)sulfonyl]-N-quinolin-6-ylbenzamide](/img/structure/B6130110.png)
![3-[ethyl(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6130113.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6130121.png)
![3-(methoxymethyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6130125.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6130140.png)

![4-bromo-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6130143.png)

![1-{[2-(benzylamino)ethyl]amino}propan-2-ol dihydrochloride](/img/structure/B6130162.png)